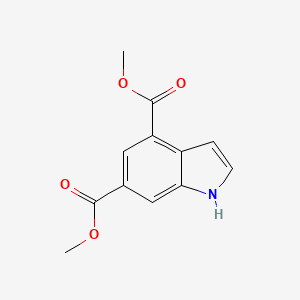

dimethyl 1H-indole-4,6-dicarboxylate

Description

Contextual Significance of Indole (B1671886) Dicarboxylate Scaffolds in Chemical Research

Indole dicarboxylate scaffolds are pivotal intermediates in chemical research, primarily because the dual carboxylate groups serve as versatile functional handles. These groups can be readily transformed into a wide range of other functionalities, such as amides, acids, alcohols, and aldehydes, thereby enabling the synthesis of diverse compound libraries. This functional versatility is crucial in medicinal chemistry, where indole-based structures are explored for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The presence of two ester groups on the indole framework allows for systematic modification and exploration of structure-activity relationships (SAR). By converting the esters into different functional groups, chemists can fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. Furthermore, these scaffolds are instrumental in the synthesis of complex natural products and designed molecules where precise control over substitution is paramount.

Importance of Specific Substituent Patterns in Indole Derivatives for Synthetic Design

The chemical behavior of the indole ring is profoundly dictated by the nature and position of its substituents. In its unsubstituted form, the pyrrole (B145914) moiety is electron-rich, making the C3 position highly susceptible to electrophilic attack. However, the introduction of two strong electron-withdrawing methoxycarbonyl groups at the C4 and C6 positions, as seen in dimethyl 1H-indole-4,6-dicarboxylate, significantly alters this reactivity profile.

This specific 4,6-disubstitution pattern deactivates the benzene (B151609) ring towards electrophilic substitution while modulating the electron density of the entire heterocyclic system. This electronic modification can enhance the acidity of the N-H proton and influence the regioselectivity of subsequent reactions. For synthetic design, this pattern is particularly advantageous as it allows for selective functionalization at other positions (such as N1, C2, C3, C5, and C7) while the ester groups can be masked or carried through several synthetic steps before their final transformation.

The preparation of indoles with such specific substitution on the benzene ring can be challenging. Classical methods like the Fischer indole synthesis may lead to mixtures of isomers. alfa-chemistry.comwikipedia.orgbyjus.com In contrast, the Leimgruber-Batcho indole synthesis provides a more direct and high-yielding route. wikipedia.orgresearchgate.net This method starts with an appropriately substituted o-nitrotoluene, which undergoes condensation to form an enamine, followed by a reductive cyclization to yield the desired indole. wikipedia.orgclockss.org The Leimgruber-Batcho synthesis is particularly well-suited for preparing indoles with substitution at the 4, 5, 6, or 7-positions, avoiding the formation of problematic isomers. clockss.org

Table 1. Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 86012-83-1 |

| Molecular Formula | C12H11NO4 |

| Molecular Weight | 233.22 g/mol |

| Appearance | (Not specified in available data) |

| Melting Point | (Not specified in available data) |

| Boiling Point | (Not specified in available data) |

| Density | (Not specified in available data) |

Overview of Research Directions for this compound

While specific applications of this compound are not extensively documented in current literature, its structure suggests several promising avenues for future research and application.

Platform for Medicinal Chemistry: The compound is an ideal starting point for the synthesis of novel therapeutic agents. The two ester functionalities can be selectively or fully converted into amides or hydrazides to generate a library of derivatives for high-throughput screening against various diseases. The indole core itself is a well-established pharmacophore, and the 4,6-substitution pattern offers a unique scaffold for exploring new chemical space.

Development of Functional Materials: Indole derivatives are known to possess interesting photophysical properties. Research could be directed towards synthesizing polymers or small molecules derived from this compound for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ester groups could be used to attach the indole core to a polymer backbone or other functional units.

Advanced Synthetic Intermediates: This molecule can serve as a key intermediate in the total synthesis of complex natural products that contain a 4,6-disubstituted indole moiety. Its well-defined substitution pattern provides a reliable foundation for building intricate molecular architectures. Further research could focus on the selective manipulation of one ester group in the presence of the other, showcasing advanced strategies in synthetic organic chemistry.

Table 2. Comparison of Major Indole Synthesis Methods

| Synthesis Method | Starting Materials | Conditions | Suitability for 4,6-Disubstitution |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine and an aldehyde or ketone | Acid catalysis (Brønsted or Lewis), often requires heat | Can be used, but may result in isomeric mixtures depending on the substituents on the phenylhydrazine. alfa-chemistry.combyjus.com |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene derivative, DMF-acetal, Pyrrolidine | 1. Enamine formation 2. Reductive cyclization (e.g., Raney Ni, H2; Pd/C) | Excellent. Allows for the unambiguous synthesis of 4-, 6-, and other benzene-ring substituted indoles without isomeric separation issues. wikipedia.orgresearchgate.netclockss.org | | Reissert Synthesis | o-Nitrotoluene and diethyl oxalate | Base-catalyzed condensation followed by reductive cyclization | Primarily used for synthesizing indole-2-carboxylic acids. Less direct for benzene ring substitutions. | | Bartoli Indole Synthesis | o-Substituted nitroarene and a vinyl Grignard reagent | Grignard reaction | Effective for synthesizing 7-substituted indoles, particularly when the ortho-substituent is bulky. |

Structure

3D Structure

Properties

CAS No. |

86012-83-1 |

|---|---|

Molecular Formula |

C11H9NO4 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

4-methoxycarbonyl-1H-indole-6-carboxylic acid |

InChI |

InChI=1S/C11H9NO4/c1-16-11(15)8-4-6(10(13)14)5-9-7(8)2-3-12-9/h2-5,12H,1H3,(H,13,14) |

InChI Key |

ULQRLBUNOLDUKN-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=C2C=CNC2=C1)C(=O)OC |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=CC(=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 1h Indole 4,6 Dicarboxylate and Its Analogues

Precursor-Based Synthetic Approaches to Indole (B1671886) Dicarboxylates

The construction of the indole ring system from acyclic or pre-functionalized cyclic precursors is a cornerstone of heterocyclic chemistry. These methods offer the advantage of installing desired substitution patterns on the benzene (B151609) ring of the indole nucleus prior to cyclization.

Cyclization Reactions from Pre-functionalized Aromatic and Heterocyclic Systems

A prominent strategy for synthesizing substituted indoles is the Leimgruber-Batcho indole synthesis. This method typically involves the condensation of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532) to form an enamine, which then undergoes reductive cyclization to yield the indole. For the synthesis of a 4,6-disubstituted indole, a plausible precursor would be a suitably substituted 2-methyl-3,5-dinitrobenzoate derivative. For instance, the synthesis of methyl 2-methyl-3,5-dinitrobenzoate has been reported, which could potentially serve as a key starting material. The reduction of the nitro groups to amines, followed by intramolecular cyclization, would lead to the formation of the indole ring. One of the key advantages of the Leimgruber-Batcho synthesis is its versatility and the commercial availability of a wide range of substituted o-nitrotoluenes, allowing for the preparation of diverse indole derivatives under relatively mild conditions. rsc.orgmdpi.com

Another approach involves the reductive cyclization of dinitrotoluene derivatives. For example, methyl 2-methyl-3,5-dinitrobenzoate can be synthesized and subsequently undergo reductive cyclization to form the indole nucleus. nih.gov The selective reduction of the nitro groups is a critical step in this sequence, often achieved using reagents like tin(II) chloride or through catalytic hydrogenation.

Condensation Strategies Involving Indole Derivatives

Condensation reactions are widely employed in the synthesis of heterocyclic compounds. While many condensation reactions involving indoles occur at the nucleophilic C3 position, constructing the indole ring itself can be achieved through intramolecular condensation of suitable precursors. For instance, a substituted aniline (B41778) bearing appropriate functional groups can undergo condensation to form the pyrrole (B145914) ring of the indole. A hypothetical precursor for dimethyl 1H-indole-4,6-dicarboxylate could be a 2-amino-5-carboxyphenyl derivative that can undergo condensation with a two-carbon synthon.

Direct Esterification and Transesterification Pathways

Direct esterification of the corresponding dicarboxylic acid, 1H-indole-4,6-dicarboxylic acid, presents a straightforward route to the dimethyl ester. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for this transformation. ed.ac.uk The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with an excess of methanol (B129727) to drive the equilibrium towards the ester product. ed.ac.uk

Alternatively, trimethylsilyldiazomethane (B103560) (TMS-diazomethane) offers a milder and often more efficient method for the methylation of carboxylic acids. researchgate.netnih.govtcichemicals.comnih.gov This reagent reacts with carboxylic acids to produce methyl esters under neutral conditions, avoiding the harsh acidic environment of the Fischer esterification which might be detrimental to sensitive indole substrates.

Transesterification provides another pathway where an existing ester, such as a diethyl or dibenzyl ester of 1H-indole-4,6-dicarboxylic acid, is converted to the dimethyl ester by reaction with methanol in the presence of an acid or base catalyst.

Advanced Indole Annulation and Cycloaddition Techniques

Modern synthetic methodologies, including cycloaddition and domino reactions, offer powerful tools for the construction of complex heterocyclic systems like polysubstituted indoles.

Diels-Alder Reactions and Inverse Electron-Demand Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, can be a powerful tool for constructing the six-membered ring of the indole system. nih.gov In this context, a substituted pyrrole can act as the diene, reacting with a suitable dienophile to form a bicyclic intermediate that can then be converted to the indole.

More relevant to the synthesis of highly functionalized indoles are inverse-electron-demand Diels-Alder (IEDDA) reactions. acs.org In this variant, an electron-deficient diene reacts with an electron-rich dienophile. For instance, 1,2,4-triazines can react with various dienophiles in an IEDDA fashion to construct new heterocyclic rings, which can be precursors to substituted indoles. acs.orgchemsrc.comdocumentsdelivered.comnih.gov The use of dienophiles containing ester functionalities could potentially lead to the desired dicarboxylate substitution pattern on the resulting indole. Symmetrical 1,2,4,5-tetrazines are also highly reactive dienes in IEDDA reactions and are known to react with a wide range of dienophiles under mild conditions. rsc.org

Domino and Cascade Reaction Sequences in Indole Dicarboxylate Formation

Domino and cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. rsc.orgacs.orgresearchgate.net The synthesis of polysubstituted indoles can be achieved through such sequences. For example, a copper-catalyzed domino reaction of 2-haloanilines with 1,3-dicarbonyl compounds provides a general route to polysubstituted indoles. researchgate.net By carefully selecting the starting materials, it is conceivable to design a domino sequence that leads to the this compound scaffold.

Catalytic Methods in the Synthesis of Indole Dicarboxylates

The synthesis of indole dicarboxylates, including this compound and its analogues, has been significantly advanced through the development of various catalytic methodologies. These methods offer efficient and selective routes to these important heterocyclic compounds, often under milder conditions than classical synthetic approaches. The primary catalytic strategies involve transition-metal catalysis, including palladium, rhodium, and copper-based systems, as well as organocatalysis. These approaches facilitate key bond-forming reactions such as carbonylation, C-H activation, and cyclization cascades.

Palladium catalysis has emerged as a particularly powerful tool for the synthesis of indole carboxylates. Palladium catalysts are versatile and can be used in a variety of reactions, including carbonylative cyclizations and cross-coupling reactions. nih.govbeilstein-journals.org For instance, palladium-catalyzed carbonylative processes allow for the direct introduction of carboxylate functionalities onto the indole nucleus. nih.govbeilstein-journals.org These reactions often utilize carbon monoxide as a C1 source and can be tailored to achieve high regioselectivity. beilstein-journals.org

One notable palladium-catalyzed approach is the reductive N-heteroannulation of suitably functionalized nitro compounds. For example, the reaction of nitroalkenes in the presence of a palladium catalyst and carbon monoxide can lead to the formation of the indole ring with concomitant introduction of a carboxyl group. beilstein-journals.org Different palladium catalysts and ligand systems can be employed to optimize the yield and selectivity of these reactions. beilstein-journals.org

Rhodium catalysts have also been successfully employed in the synthesis of indole carboxylates, particularly through direct C-H activation and carbonylation. beilstein-journals.org This strategy allows for the functionalization of the indole core without the need for pre-functionalized starting materials, representing a more atom-economical approach. beilstein-journals.org For example, rhodium-catalyzed C-H alkoxycarbonylation of indoles can selectively introduce a carboxylate group at the C2 position. beilstein-journals.org

Copper-catalyzed reactions provide another valuable avenue for the synthesis of indole derivatives. organic-chemistry.org Copper catalysts can promote cyclization reactions of appropriately substituted anilines and alkynes to form the indole ring. organic-chemistry.org While not always directly yielding dicarboxylates, these methods can produce indole carboxylate precursors that can be further functionalized.

Organocatalysis has also been explored for the asymmetric synthesis of complex indole-containing structures. For example, chiral phosphoric acids have been used to catalyze the synthesis of 4,6-bis(1H-indol-3-yl)-piperidine-2-carboxylates, demonstrating the potential of organocatalysis in creating stereochemically rich indole analogues. nih.gov

The table below summarizes various catalytic systems that have been utilized in the synthesis of indole carboxylates and related derivatives, showcasing the diversity of approaches available.

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Pd(OAc)₂ / PPh₃ | Reductive Cyclization | o-Nitrostyrenes | Indole derivatives | beilstein-journals.org |

| Pd(dba)₂ / dppp (B1165662) / 1,10-phen | Carbonylative Cyclization | Halide compounds | Indole derivatives | nih.gov |

| RhCl₃·3H₂O / Cu(OAc)₂ | C-H Alkoxycarbonylation | Indoles | Indole-2-carboxylates | beilstein-journals.org |

| [AuCl(PPh₃)]/AgPF₆ | Hydro-oxycarbonylation | Indole-2-carboxylic acid, 1-hexyne | Enol esters | mdpi.com |

| Chiral Phosphoric Acid | Asymmetric [4+2] Cycloaddition | 3-Vinyl indoles, imino esters | 4,6-bis(1H-indol-3-yl)-piperidine-2-carboxylates | nih.gov |

| CuBr / Pyridine | Oxidative Coupling | Aldehydes, Indoles | C-3 dicarbonyl indoles |

Detailed research findings have highlighted the importance of reaction conditions, such as the choice of catalyst, ligand, solvent, and temperature, in controlling the outcome of these catalytic transformations. For instance, in palladium-catalyzed carbonylative reactions, the pressure of carbon monoxide and the nature of the ligand can significantly influence the reaction rate and selectivity. nih.gov Similarly, in rhodium-catalyzed C-H functionalization, the directing group on the indole nitrogen can play a crucial role in determining the site of carboxylation.

While the direct catalytic synthesis of this compound is not extensively detailed in the reviewed literature, the catalytic methodologies developed for other indole dicarboxylates and carboxylates provide a strong foundation for accessing this specific target. The principles of palladium-catalyzed carbonylation, rhodium-catalyzed C-H activation, and other transition-metal-catalyzed cyclizations are broadly applicable and can be adapted for the synthesis of a wide range of substituted indole dicarboxylates.

Mechanistic Elucidation of Chemical Transformations Involving Dimethyl 1h Indole 4,6 Dicarboxylate

Investigation of Reaction Pathways and Transition States

Detailed computational and experimental studies delineating the specific reaction pathways and transition states for reactions involving dimethyl 1H-indole-4,6-dicarboxylate have not been reported. General principles of indole (B1671886) chemistry suggest that electrophilic substitution would be a primary reaction pathway. The electron-withdrawing nature of the dicarboxylate groups would be expected to deactivate the benzene (B151609) portion of the indole ring towards electrophilic attack, potentially directing reactions towards the pyrrole (B145914) ring. However, without specific studies, the precise energy barriers and geometries of transition states for this particular molecule remain unknown.

Analysis of Regioselectivity and Stereoselectivity in Dicarboxylate Functionalization

The regioselectivity of functionalizing this compound is a critical aspect that requires specific investigation. In general, electrophilic substitution at the C3 position of the indole ring is favored. However, the presence of the C4- and C6-dicarboxylate groups could alter this preference. These electron-withdrawing groups may influence the electron density distribution within the indole ring system, potentially affecting the site of electrophilic attack.

For instance, palladium-catalyzed C-H acylation of indoles at the C4 position has been achieved using a ketone directing group. Whether similar regioselectivity could be achieved with this compound, or how the existing carboxylate groups would influence such a transformation, is not documented. Similarly, while methods for the regioselective synthesis of 3-nitroindoles under non-acidic conditions have been developed, their applicability and outcomes with this specific dicarboxylate are yet to be explored.

Information regarding stereoselective functionalization of this compound is also absent from the available literature.

Role of Catalysis in Directing Chemical Reactivity

Catalysis plays a pivotal role in controlling the reactivity and selectivity of indole functionalization. Various transition metals, including palladium, rhodium, and copper, are commonly employed to catalyze a wide range of transformations on the indole nucleus. For example, cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids has been reported.

The application of such catalytic systems to this compound could lead to novel transformations. The electronic properties of the dicarboxylate substituents would likely influence the interaction of the indole with the metal catalyst, potentially leading to unique reactivity or selectivity. However, specific studies on the catalytic functionalization of this compound are not available.

Thermodynamic and Kinetic Studies of Indole Dicarboxylate Reactions

Thermodynamic and kinetic studies provide fundamental insights into the feasibility and rate of chemical reactions. For the broader class of indoles, such studies have been conducted for reactions like Diels-Alder cycloadditions and halogenations. These studies help in understanding the stability of intermediates and products, as well as the energy barriers for different reaction pathways.

For this compound, no specific thermodynamic or kinetic data for its reactions have been published. Such data would be invaluable for predicting its reactivity and for optimizing reaction conditions for its selective functionalization. The electron-withdrawing nature of the dicarboxylate groups would be expected to influence the thermodynamics and kinetics of reactions compared to unsubstituted indole, but quantitative data is lacking.

Theoretical and Computational Chemistry Studies of Dimethyl 1h Indole 4,6 Dicarboxylate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a primary tool for studying organic molecules due to its favorable balance of accuracy and computational cost. core.ac.uk For dimethyl 1H-indole-4,6-dicarboxylate, DFT calculations, particularly using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, are employed to determine the optimized molecular geometry in the ground state. niscpr.res.inijrar.org This process involves finding the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles.

The optimized structure reveals key conformational features. For instance, the ester groups (-COOCH₃) at positions 4 and 6 may exhibit slight rotation relative to the plane of the indole (B1671886) ring to minimize steric hindrance. The indole ring itself is expected to be largely planar, a characteristic feature of this heterocyclic system. researchgate.net The calculated geometric parameters provide the foundation for all other computational analyses.

Table 1: Selected Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.375 | C2-N1-C7a | 109.5 |

| C2-C3 | 1.380 | N1-C2-C3 | 110.0 |

| C3-C3a | 1.420 | C3a-C4-C5 | 118.5 |

| C3a-C4 | 1.410 | C4-C5-C6 | 121.0 |

| C4-C(ester) | 1.490 | C5-C6-C(ester) | 120.5 |

| C=O (ester) | 1.215 | O-C-O (ester) | 124.0 |

| C-O (ester) | 1.350 |

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to perform high-level calculations that can serve as benchmarks for DFT results. researchgate.net These methods are computationally intensive but provide a more rigorous description of electron correlation, which is crucial for accurately determining molecular energies and properties. For this compound, single-point energy calculations using these methods on the DFT-optimized geometry can validate the reliability of the chosen DFT functional.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govrdd.edu.iq The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Red Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, the most negative potentials are localized on the oxygen atoms of the two carbonyl groups in the dicarboxylate substituents. nih.gov

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atom attached to the indole nitrogen (N-H), making it the primary site for deprotonation. rdd.edu.iq

Green Regions : Represent neutral or near-zero potential.

The MEP map clearly illustrates that the ester groups are the primary sites for interactions with electrophiles, while the N-H group is the most reactive site for nucleophiles. thaiscience.info

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. faccts.de It transforms the calculated wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of lone pairs, core orbitals, and bonds. aiu.edu This analysis is particularly useful for quantifying charge delocalization and hyperconjugative interactions. rsc.org

For this compound, NBO analysis reveals significant delocalization of electron density from the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the adjacent C-C bonds within the indole ring. Similarly, lone pairs on the oxygen atoms of the ester groups interact with the antibonding orbitals of the carbonyl group. These interactions, quantified by the second-order perturbation energy (E(2)), stabilize the molecule. A higher E(2) value indicates a stronger interaction. ijrar.org

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | π* (C2-C3) | 25.5 | n → π |

| LP (N1) | π (C7a-C3a) | 20.1 | n → π |

| LP (O-ester) | π (C=O) | 35.8 | n → π |

| π (C5-C6) | π (C=O) | 15.2 | π → π* |

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rdd.edu.iq

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. arxiv.org

For this compound, the HOMO is typically localized over the electron-rich indole ring system, while the LUMO is distributed over the electron-withdrawing dicarboxylate groups. The energies of the HOMO and LUMO can be used to calculate various global reactivity descriptors. mdpi.com

Table 3: Calculated Global Reactivity Descriptors for this compound

| Parameter | Formula | Calculated Value (eV) |

| HOMO Energy (E_HOMO) | - | -6.25 |

| LUMO Energy (E_LUMO) | - | -1.85 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.40 |

| Ionization Potential (I) | -E_HOMO | 6.25 |

| Electron Affinity (A) | -E_LUMO | 1.85 |

| Hardness (η) | (I - A) / 2 | 2.20 |

| Softness (S) | 1 / (2η) | 0.227 |

| Electronegativity (χ) | (I + A) / 2 | 4.05 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.73 |

Vibrational Frequency Analysis and Spectroscopic Correlation Studies

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. derpharmachemica.com The calculated vibrational frequencies can be correlated with experimental spectroscopic data, allowing for the assignment of specific vibrational modes to observed spectral bands. ijrar.org

Key vibrational modes for this compound include:

N-H stretching : Typically observed around 3400-3500 cm⁻¹.

C-H stretching (aromatic) : Found in the 3000-3100 cm⁻¹ region.

C=O stretching (ester) : A strong, characteristic band expected between 1700-1730 cm⁻¹.

C-O stretching (ester) : Occurs in the 1100-1300 cm⁻¹ range.

Indole ring stretching : Multiple bands between 1400-1600 cm⁻¹.

Theoretical spectra are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and systematic errors in the computational method. mdpi.com

Table 4: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) | 3510 | N-H stretch |

| ν(C-H) | 3085 | Aromatic C-H stretch |

| ν(C=O) | 1725 | Ester carbonyl stretch |

| ν(C-N) | 1350 | C-N stretch |

| ν(C-O) | 1250 | Ester C-O stretch |

Advanced Spectroscopic Characterization and Structural Elucidation of Dimethyl 1h Indole 4,6 Dicarboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules in solution. For dimethyl 1H-indole-4,6-dicarboxylate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides an unambiguous assignment of all proton and carbon atoms, confirming the connectivity and substitution pattern of the indole (B1671886) ring.

Initial synthesis and characterization of this compound have provided foundational ¹H NMR data. In deuterated chloroform (B151607) (CDCl₃), the two methoxy (B1213986) groups' protons appear as a sharp singlet at approximately 3.97 ppm, integrating to six hydrogens. The protons on the indole ring system produce more complex signals, with a multiplet observed around 7.17 ppm.

A detailed breakdown of the expected proton and carbon signals is crucial for a complete understanding.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 (N-H) | 8.1 - 8.5 (broad singlet) | - |

| H2 | 7.2 - 7.4 (multiplet) | 125.0 - 128.0 |

| H3 | 6.5 - 6.7 (multiplet) | 102.0 - 105.0 |

| C4 | - | 128.0 - 131.0 |

| H5 | 7.8 - 8.0 (doublet) | 120.0 - 123.0 |

| C6 | - | 130.0 - 133.0 |

| H7 | 7.6 - 7.8 (singlet) | 115.0 - 118.0 |

| C3a | - | 126.0 - 129.0 |

| C7a | - | 135.0 - 138.0 |

| 4-COOCH₃ | 3.9 - 4.1 (singlet) | 51.0 - 53.0 (OCH₃), 166.0 - 169.0 (C=O) |

| 6-COOCH₃ | 3.9 - 4.1 (singlet) | 51.0 - 53.0 (OCH₃), 166.0 - 169.0 (C=O) |

Note: These are predicted values based on typical chemical shifts for indole derivatives and may vary slightly from experimental data.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To move beyond simple chemical shift data and establish the precise bonding network, multi-dimensional NMR experiments are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For this compound, this would definitively show the connectivity between H2 and H3, and between H5 and H7 (if any long-range coupling exists), helping to trace the proton network on the indole core.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would link each proton signal to its corresponding carbon signal (e.g., H2 to C2, H3 to C3, H5 to C5, H7 to C7, and the methyl protons to the methoxy carbons), providing a direct assignment of the protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This technique is particularly powerful for assigning quaternary carbons (those without attached protons), such as C3a, C4, C6, and C7a, as well as the carbonyl carbons of the ester groups. For instance, correlations would be expected from the H5 proton to the C4 and C6 carbons, and from the H7 proton to the C5 and C7a carbons. The methyl protons of the ester groups would show correlations to their respective carbonyl carbons and the aromatic carbons to which they are attached (C4 and C6).

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A prominent N-H stretching vibration for the indole ring should appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The most intense peaks are anticipated to be the C=O stretching vibrations of the two ester groups, typically found in the 1700-1730 cm⁻¹ region. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range, and C-O stretching vibrations from the ester groups would be visible between 1100 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong signals in the Raman spectrum, which can be useful for characterizing the indole core. The C=C and C=O stretching vibrations are also Raman active.

Correlation of Experimental Spectra with Computational Predictions

To further refine the assignment of vibrational modes, experimental FT-IR and Raman spectra can be correlated with theoretical predictions from computational chemistry. Using methods like Density Functional Theory (DFT), the vibrational frequencies and intensities of this compound can be calculated. This comparison allows for a more detailed and confident assignment of complex spectral features and can help to identify subtle structural characteristics.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₂H₁₁NO₄), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value with a high degree of accuracy (typically to within a few parts per million).

Furthermore, fragmentation studies, often conducted using techniques like tandem mass spectrometry (MS/MS), provide valuable structural information. The fragmentation pattern of the molecular ion can help to confirm the presence of the ester functional groups and the indole core. Common fragmentation pathways for this molecule would likely involve the loss of a methoxy radical (•OCH₃) or a methoxycarbonyl radical (•COOCH₃), leading to characteristic fragment ions that can be analyzed to piece together the molecular structure.

X-ray Crystallography for Solid-State Molecular Architecture Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive determination of the molecular architecture in the solid state. This technique can provide precise bond lengths, bond angles, and torsional angles, as well as information about the planarity of the indole ring system and the orientation of the two dimethyl ester substituents.

To date, a specific crystal structure for this compound has not been publicly deposited in major crystallographic databases. However, should suitable single crystals be grown, X-ray diffraction analysis would provide an unambiguous three-dimensional model of the molecule. This would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the indole N-H group and the carbonyl oxygens of the ester groups, which govern the packing of the molecules in the crystal lattice.

Advanced Analytical Methods for Purity and Isomeric Characterization

Ensuring the purity and isomeric integrity of a synthesized compound is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, single peak would indicate a high degree of purity. The retention time under specific conditions serves as a characteristic identifier for the compound.

In cases where isomeric impurities are possible (for example, other indole dicarboxylate isomers), HPLC can be a powerful tool for separation and quantification. The development of a validated HPLC method is essential for quality control in the synthesis and application of this compound.

Chemical Reactivity and Derivatization Strategies for Dimethyl 1h Indole 4,6 Dicarboxylate

Transformations of the Carboxylate Functionalities

The ester groups at positions 4 and 6 are primary sites for modification via nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org These reactions allow for the conversion of the esters into a variety of other functional groups, fundamentally altering the molecule's properties.

The diester can be readily hydrolyzed to the corresponding 1H-indole-4,6-dicarboxylic acid. This transformation is typically achieved under basic conditions, which promote the saponification of the ester groups. The resulting dicarboxylate salt is then protonated by the addition of acid to yield the final dicarboxylic acid. This diacid serves as a crucial intermediate for further modifications, such as amidation.

A common method for this type of transformation involves the use of a hydroxide (B78521) base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixed solvent system like tetrahydrofuran (B95107) (THF) and water to ensure solubility of the starting material. ttuhsc.edu The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon of each ester. libretexts.org

Table 1: Representative Hydrolysis Reaction

| Reactant | Reagents & Conditions | Product | Yield |

| Dimethyl 1H-indole-4,6-dicarboxylate | 1. LiOH·H₂O, THF/H₂O, rt 2. 10% HCl | 1H-Indole-4,6-dicarboxylic acid | High |

Direct conversion of the ester functionalities to amides by reaction with ammonia (B1221849) or primary/secondary amines (aminolysis) is possible but often requires high temperatures and is less common in laboratory settings. A more practical and widely used approach is a two-step process involving initial hydrolysis to the dicarboxylic acid, followed by a peptide-style coupling reaction. researchgate.net

In this two-step method, the synthesized 1H-indole-4,6-dicarboxylic acid is activated with coupling reagents. A standard combination includes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.gov This forms a highly reactive intermediate that readily reacts with a chosen amine to form the corresponding diamide (B1670390) in good to excellent yields. nih.gov This method is broadly applicable and allows for the introduction of a wide variety of substituents via the amine component.

Table 2: Representative Two-Step Amidation Reaction

| Reactant | Reagents & Conditions | Product |

| 1H-Indole-4,6-dicarboxylic acid | Amine (R-NH₂), EDC, HOBt, DIPEA, CH₃CN | N⁴,N⁶-Dialkyl-1H-indole-4,6-dicarboxamide |

Other nucleophilic acyl substitutions, such as transesterification, can also be envisioned, typically requiring acid or base catalysis. pressbooks.pub

Reactions at the Indole (B1671886) Nitrogen Atom (N-alkylation, N-acylation)

The nitrogen atom of the indole ring is a nucleophilic center and can participate in various substitution reactions. The presence of two strong electron-withdrawing ester groups at the 4- and 6-positions increases the acidity of the N-H proton compared to unsubstituted indole, facilitating its deprotonation and subsequent reaction.

N-alkylation is commonly achieved by first treating the indole with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or THF to generate the indolide anion. researchgate.net This potent nucleophile then readily reacts with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to furnish the N-alkylated product. researchgate.netbeilstein-journals.org

N-acylation introduces an acyl group onto the indole nitrogen. This can be accomplished using various acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a base. beilstein-journals.org Direct acylation with carboxylic acids is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net Given the multiple reactive sites, chemoselective N-acylation is highly favored due to the enhanced nucleophilicity of the deprotonated indole nitrogen compared to the ester groups. beilstein-journals.orgbohrium.com

Table 3: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents & Conditions | Product Example |

| N-Alkylation | 1. NaH, THF 2. Benzyl bromide (BnBr) | Dimethyl 1-benzyl-1H-indole-4,6-dicarboxylate |

| N-Acylation | Acetic anhydride, DBU, DME | Dimethyl 1-acetyl-1H-indole-4,6-dicarboxylate |

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of the indole nucleus, which is generally considered an electron-rich aromatic system. masterorganicchemistry.comlibretexts.org In unsubstituted indoles, electrophilic attack occurs preferentially at the C3 position of the pyrrole (B145914) ring. ic.ac.uk However, the reactivity of this compound towards EAS is drastically reduced. The two methoxycarbonyl groups are powerful electron-withdrawing substituents, which strongly deactivate the entire aromatic system towards electrophilic attack. wikipedia.org

While substitution is expected to be challenging, if forced under harsh conditions, the C3 position remains the most probable site of reaction due to the directing effect of the indole nitrogen. The C2, C5, and C7 positions would be significantly deactivated. Reactions like nitration or halogenation would likely require potent electrophilic reagents and elevated temperatures.

Nucleophilic Aromatic Substitution (NAS) on an electron-rich indole ring is generally not feasible. youtube.com This type of reaction requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. libretexts.org While the two ester groups on the benzene (B151609) portion of the molecule do withdraw electron density, they are typically insufficient to activate the ring for NAS with common nucleophiles. For a reaction to occur, a leaving group (such as a halide) would need to be present on the benzene ring, and even then, conditions would likely be forcing. libretexts.org Therefore, nucleophilic aromatic substitution is not a synthetically viable strategy for this compound under normal conditions.

Heterocyclic Annulation and Ring-Forming Reactions Utilizing the Indole-Dicarboxylate Core

The indole scaffold is a privileged starting point for the synthesis of more complex, fused polycyclic heterocyclic systems. organic-chemistry.org The this compound core offers several handles for annulation reactions, which involve the construction of a new ring fused to the original molecule.

One potential strategy involves transition metal-catalyzed reactions. For instance, palladium-catalyzed annulation can be used to append additional aromatic rings. rsc.orgescholarship.org A hypothetical reaction could involve the N-H and C7-H bonds of the indole core. If the molecule were first N-protected and then subjected to a C-H activation/annulation cascade with a suitable coupling partner like an alkyne, a new ring could be formed across the C6 and C7 positions.

Alternatively, the functional groups themselves can be used to build new rings. For example, reduction of one of the ester groups to an alcohol, followed by its conversion to a leaving group, could allow for an intramolecular cyclization via nucleophilic attack from the indole nitrogen, forming a new six-membered ring fused across the N1 and C7 positions. Such ring-forming reactions are powerful tools for creating novel and structurally diverse molecular architectures from the indole-dicarboxylate template. nih.govorganic-chemistry.org

Applications of Dimethyl 1h Indole 4,6 Dicarboxylate in Advanced Organic Synthesis and Materials Science

Building Block in the Construction of Complex Polycyclic Architectures

There is currently no specific information available in peer-reviewed scientific literature detailing the use of dimethyl 1H-indole-4,6-dicarboxylate as a building block for constructing complex polycyclic architectures. The inherent reactivity of the indole (B1671886) nucleus, coupled with the directing effects of the ester groups at the 4- and 6-positions, theoretically allows for a range of cyclization strategies. However, without experimental data, any proposed synthetic routes remain speculative. The general synthetic utility of indole derivatives in forming polycyclic systems is well-established, often involving reactions that target the C2-C3 bond of the pyrrole (B145914) ring or the benzene (B151609) portion of the molecule.

Precursor for the Synthesis of Novel Heterocyclic Systems

Similarly, the role of this compound as a precursor for novel heterocyclic systems is not documented in the accessible scientific literature. The ester functionalities could potentially be transformed into a variety of other functional groups, such as amides, hydrazides, or carboxylic acids, which are common starting points for the synthesis of new heterocyclic rings. For instance, condensation reactions with bifunctional nucleophiles could lead to the formation of fused heterocyclic systems. However, no specific examples involving this particular indole diester have been reported.

Scaffold for the Development of Functional Organic Materials

The potential of this compound as a scaffold for functional organic materials is an area that appears to be unexplored. The electron-rich nature of the indole ring system is a key feature in the design of organic electronic materials.

Exploration in Optoelectronic Applications

No studies have been found that investigate the optoelectronic properties of materials derived from this compound. Research in this area typically involves the synthesis of extended π-conjugated systems incorporating the indole core to modulate the HOMO-LUMO energy gap and influence properties like absorption and fluorescence. While related indole-containing molecules have been studied for such applications, this specific diester has not been a subject of such research.

Considerations for Electrical and Thermal Properties

Information regarding the electrical and thermal properties of polymers or materials synthesized from this compound is not available. The incorporation of the indole moiety into a polymer backbone can influence these properties, but without experimental data on materials derived from this specific precursor, no definitive statements can be made.

Role in the Development of Supramolecular Assemblies

There is no information available regarding the use of this compound in the development of supramolecular assemblies. The presence of two ester groups could potentially allow for coordination with metal ions or participation in hydrogen bonding networks, which are key interactions in the formation of supramolecular structures. However, this potential has not been explored in the published literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl 1H-indole-4,6-dicarboxylate?

- Methodology : The compound is typically synthesized via esterification of indole dicarboxylic acid derivatives. For example, dimethyl pyridine-2,6-dicarboxylate (a structural analog) is prepared by refluxing pyridine-2,6-dicarboxylic acid in methanol with concentrated H₂SO₄ as a catalyst . Similar esterification protocols can be adapted for indole derivatives. Hydrazination or cyclization steps may follow, as seen in the synthesis of pyridine-based chemosensors, where hydrazine monohydrate in methanol is used to introduce functional groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Essential for confirming substituent positions and ester group integration. For example, methyl ester protons typically resonate at δ 3.6–3.8 ppm, as observed in dimethyl pyrimidine-4,6-dicarboxylate derivatives .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula accuracy, with deviations <5 ppm .

- FT-IR : Confirms carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹) .

Q. How can researchers verify the purity of this compound?

- Methodology :

- HPLC : Use reverse-phase columns (e.g., C18) with isopropyl alcohol/hexane gradients for chiral purity assessment, achieving >99% enantiomeric excess (ee) .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can low yields in cyclization steps during synthesis be addressed?

- Methodology : Optimize reaction conditions:

- Catalyst Screening : Replace H₂SO₄ with milder acids (e.g., p-TsOH) to reduce side reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency for indole derivatives .

- Temperature Control : Gradual heating (e.g., 80–120°C) minimizes decomposition, as shown in pyrimidine syntheses .

Q. What strategies resolve contradictions in spectral data interpretation?

- Methodology :

- Cross-Validation : Combine NMR with X-ray crystallography (e.g., APEX2 data collection) for unambiguous structural assignments .

- DFT Calculations : Predict NMR/IR spectra using software like Gaussian and compare with experimental data to identify discrepancies .

Q. How can bioactivity of this compound derivatives be systematically evaluated?

- Methodology :

- Antimicrobial Assays : Perform MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microbroth dilution (CLSI guidelines). Reference antibiotics (e.g., amikacin) serve as controls .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methoxy to halogen groups) and correlate changes with activity trends .

Q. What analytical approaches differentiate polymorphic forms of this compound?

- Methodology :

- PXRD (Powder X-ray Diffraction) : Compare diffraction patterns with simulated data from single-crystal studies .

- DSC (Differential Scanning Calorimetry) : Identify melting point variations (>2°C indicates distinct polymorphs) .

Data Contradiction Analysis

Q. How to address conflicting reports on optimal reaction solvents for esterification?

- Resolution :

- Meta-Analysis : Compare yields from methanol (common for esterification ) vs. ethanol (used in pyridine derivatives ). Adjust based on substrate solubility and acid strength.

- DoE (Design of Experiments) : Systematically vary solvent polarity and catalyst loading to identify robust conditions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.